molecular formula C16H21NO4 B13496789 diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate CAS No. 174309-29-6

diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate

Cat. No.: B13496789
CAS No.: 174309-29-6
M. Wt: 291.34 g/mol
InChI Key: DXLXLBWDINXHBH-KBPBESRZSA-N
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Description

Diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate is a chiral compound with significant importance in organic chemistry. This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and two ester groups attached to the 2 and 4 positions of the ring. The benzyl group attached to the nitrogen atom adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate typically involves the stereoselective cyclization of suitable precursors. One common method includes the preparation of phosphorylated glycol followed by intramolecular cyclization and hydrogenation . The reaction conditions often require careful control of temperature, solvent, and the presence of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The azetidine ring and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The benzyl group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both ester and benzyl groups

Properties

CAS No.

174309-29-6

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate

InChI

InChI=1S/C16H21NO4/c1-3-20-15(18)13-10-14(16(19)21-4-2)17(13)11-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/t13-,14-/m0/s1

InChI Key

DXLXLBWDINXHBH-KBPBESRZSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H](N1CC2=CC=CC=C2)C(=O)OCC

Canonical SMILES

CCOC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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